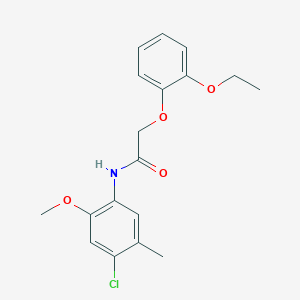

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide is an acetamide derivative featuring a chlorinated, methoxy-substituted phenyl ring attached to the nitrogen atom and a 2-ethoxyphenoxy group on the acetamide backbone.

Key structural attributes:

- Ethoxyphenoxy group: The 2-ethoxyphenoxy substituent may influence electronic properties and steric interactions compared to analogs with methoxy or other alkoxy groups.

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-4-23-15-7-5-6-8-16(15)24-11-18(21)20-14-9-12(2)13(19)10-17(14)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQYMQRRIJNZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide is a synthetic organic compound belonging to the class of acetamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cell lines.

- Molecular Formula : C18H20ClNO4

- Molecular Weight : 349.8 g/mol

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The process begins with 4-chloro-2-methoxy-5-methylaniline and 2-ethoxyphenol.

- Formation of Intermediate : Key reactions include nitration, reduction, and acylation to form an intermediate compound.

- Final Coupling Reaction : The intermediate is coupled with an acetic acid derivative under controlled conditions to yield the final product .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various tumor cell lines.

- Cell Line Studies :

| Cell Line | IC50 (µM) | Activity Observed |

|---|---|---|

| HepG2 | 12.5 | Significant cytotoxicity |

| A549 | 15.0 | Moderate cytotoxicity |

| C6 | 20.0 | Lower sensitivity |

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of DNA synthesis and cell proliferation.

- Interaction with specific molecular targets that regulate cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains.

- Microbial Efficacy :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

- Case Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in HepG2 cells, indicating its potential as a therapeutic agent for liver cancer .

- Comparative Analysis : Other derivatives with similar structures were evaluated for their biological activity, revealing that modifications in substituents could enhance or diminish efficacy against specific cancer types .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 of the phenyl ring is susceptible to nucleophilic substitution under basic or catalytic conditions.

Key Findings :

-

Palladium-catalyzed hydrogenation removes the chloro group, yielding a dechlorinated phenyl derivative .

-

Sodium azide replaces chlorine with an azide group, enabling further functionalization (e.g., Staudinger reactions) .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines.

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via hydroxide ion attack on the carbonyl carbon.

Ether Cleavage Reactions

The ethoxyphenoxy and methoxy groups undergo cleavage under strong acidic or reductive conditions.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| HI/AcOH Cleavage | HI (57%), acetic acid, 110°C | Phenolic derivatives + alkyl iodides | |

| Reductive Cleavage (BBr₃) | BBr₃, DCM, 0°C → RT | Demethylated analogs |

Notable Observations :

-

Boron tribromide selectively cleaves methoxy groups over ethoxyphenoxy ethers due to steric hindrance .

Oxidation Reactions

The methyl group at position 5 and the ethoxy side chain are oxidation targets.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂O, heat | Carboxylic acid at position 5 | |

| Periodate Cleavage | NaIO₄, OsO₄ (catalytic) | Aldehyde intermediate |

Example :

Functionalization via Alkylation/Acylation

The aniline nitrogen and hydroxyl groups (post-ether cleavage) serve as nucleophilic sites.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Acetylation | Acetyl chloride, base | N-acetylated derivatives | |

| Sulfonation | SO₃·Py complex, DCM | Sulfonamide analogs |

Application :

Photochemical Reactions

Limited data suggest potential for photoinduced degradation:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| UV Exposure | λ = 254 nm, methanol | Degradation to chlorophenolic compounds |

Stability Note :

-

Storage in amber vials is recommended to prevent photolytic decomposition.

Comparison with Similar Compounds

Anti-Inflammatory Thiazolidinedione-Acetamide Hybrids

Compounds 73 , 74 , and 75 (from Ma et al. [28]) incorporate a thiazolidinedione ring linked to acetamide :

- Compound 73: (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide.

- Key difference : The thiazolidinedione moiety enhances anti-inflammatory activity by modulating peroxisome proliferator-activated receptors (PPARs), absent in the target compound.

Antimicrobial and Antifungal Acetamides

Ravindra et al. [78] reported compounds 47–50 with benzo[d]thiazol sulfonyl groups :

- Compound 47 : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide.

- Key difference: The sulfonyl-piperazine-benzo[d]thiazol group in these compounds enables broad-spectrum activity, absent in the target compound’s simpler phenoxy design.

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison with Analogs

*Assumed formula based on structural similarity to CID 19204105.

Key Research Findings and Mechanistic Insights

Chlorophenyl vs. Diethylphenyl : Herbicidal chloroacetamides (e.g., alachlor) prioritize bulky alkyl groups (diethyl) for target enzyme inhibition, whereas the target compound’s methyl and methoxy groups may favor different interactions .

Heterocyclic Additions : Anti-inflammatory and antimicrobial analogs (e.g., compounds 73, 47) demonstrate that fused or appended heterocycles (thiazolidinedione, benzo[d]thiazol) significantly enhance activity, a feature absent in the target compound .

Hydrophobic Interactions: In 17β-HSD2 inhibitors (e.g., compound 13), extended alkyl or aromatic chains on acetamides improve hydrophobic binding . The target compound’s ethoxyphenoxy group may offer moderate hydrophobicity but lacks a second aromatic ring for π-π stacking.

Q & A

Q. What are the recommended synthetic routes for N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step condensation process. A common approach involves:

- Reacting 4-chloro-2-methoxy-5-methylaniline with 2-(2-ethoxyphenoxy)acetyl chloride in a dry, inert solvent (e.g., dichloromethane or THF).

- Using coupling agents like TBTU () or activating agents such as oxalyl chloride () to facilitate amide bond formation.

- Optimizing temperature (reflux conditions) and stoichiometric ratios to improve yield. For example, highlights refluxing in acetic anhydride for acetylation, which can be adapted for similar reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC and -/-NMR ( ).

Q. How can researchers characterize the crystal structure of this compound, and what software tools are suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals using slow evaporation of a solvent mixture (e.g., ethanol/water) ( ).

- Data collection on a diffractometer, followed by structure solution via direct methods (e.g., SHELXS/SHELXD) and refinement using SHELXL ( ).

- Analyzing bond angles, torsion angles (e.g., nitro group deviations in ), and intermolecular interactions (e.g., hydrogen bonds) to confirm stereoelectronic effects.

- Cross-validate with DFT calculations for electronic structure alignment (if SCXRD data is ambiguous).

Q. What pharmacological screening methodologies are applicable for evaluating this compound’s bioactivity?

- In vitro assays : Use the MTT assay () to test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC values.

- Enzyme inhibition : For target-specific studies (e.g., kinase inhibition), employ fluorescence polarization or radiometric assays.

- ADMET profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers ().

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved, particularly when structural analogs show divergent potency?

- Perform SAR studies to identify critical substituents. For example, shows that methoxy/pyrrolidine groups enhance anti-cancer activity, while chloro substituents may reduce solubility.

- Use molecular docking to compare binding modes with target proteins (e.g., kinases or DNA topoisomerases). Differences in hydrogen bonding or hydrophobic interactions may explain potency variations.

- Validate hypotheses via site-directed mutagenesis or isothermal titration calorimetry (ITC) to quantify binding affinities ( ).

Q. What strategies are effective for optimizing the compound’s metabolic stability without compromising target affinity?

- Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions ().

- Replace labile ether linkages (e.g., ethoxy) with bioisosteres like cyclopropylmethoxy ( ).

- Conduct prodrug derivatization of the acetamide moiety to enhance bioavailability ().

- Validate using hepatocyte stability assays and LC-MS metabolite identification ().

Q. How can researchers address low yields in the final amidation step of the synthesis?

- Screen alternative coupling reagents: Replace TBTU with HATU or PyBOP for sterically hindered amines ().

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency ().

- Optimize solvent polarity: Switch from DCM to DMF for better solubility of intermediates ( ).

- Add catalytic bases (e.g., lutidine) to neutralize HCl byproducts ().

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electrophilic centers.

- Simulate reaction pathways using transition state theory to predict regioselectivity (e.g., chloro vs. methoxy group substitution) ( ).

- Validate with Hammett substituent constants to correlate electronic effects with reaction rates ( ).

Data Analysis and Validation

Q. How should researchers interpret conflicting crystallographic data, such as unexpected torsion angles in the aromatic ring?

- Compare with analogous structures in the Cambridge Structural Database (CSD). For example, notes nitro group torsion due to steric hindrance, which is common in ortho-substituted aromatics.

- Analyze packing interactions (e.g., C–H⋯O bonds) that may distort geometry ( ).

- Use Hirshfeld surface analysis to quantify intermolecular forces influencing conformation ( ).

Q. What analytical techniques are critical for confirming the absence of regioisomeric impurities?

- 2D NMR : - HSQC/HMBC to assign regiochemistry ().

- LC-MS/MS : Monitor for mass fragments characteristic of regioisomers.

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from SCXRD ( ).

Experimental Design

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.